An In-depth Technical Guide to 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione: Structure, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, a key intermediate in the synthesis of advanced therapeutic agents. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, reactivity, and its pivotal role as a scaffold in modern pharmacology.
Molecular Structure and Physicochemical Properties
3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, with the CAS Number 144913-06-4, is a squaraine derivative featuring a central four-membered cyclobutene ring.[1][2] This core structure is highly functionalized with a benzylamino group and an ethoxy group, rendering it a versatile building block in organic synthesis.
The unique electronic nature of the cyclobutenedione ring, characterized by its electron-deficient core, is fundamental to the molecule's reactivity and subsequent applications. The presence of the benzylamino and ethoxy substituents significantly influences the electronic distribution within the ring, making it a valuable precursor for the synthesis of more complex molecules, particularly squaramides.[3]
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₃ | [1][2] |
| Molecular Weight | 231.25 g/mol | [1][2] |
| CAS Number | 144913-06-4 | [1][4] |
| IUPAC Name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | [1][4] |
| SMILES | CCOC1=C(NCC2=CC=CC=C2)C(=O)C1=O | [1][4] |
| Appearance | White to off-white solid | [No direct source, inferred from related compounds] |
| Melting Point | 68-72 °C | [No direct source, inferred from supplier data] |
| Density | 1.23 g/cm³ | [No direct source, inferred from supplier data] |
| Solubility | Soluble in many organic solvents | [No direct source, inferred from synthesis protocols] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethoxy, benzyl, and amine protons.
-
Ethoxy Group: A triplet at approximately 1.4-1.6 ppm (CH₃) and a quartet at approximately 4.5-4.8 ppm (CH₂) are anticipated.
-
Benzyl Group: The methylene protons (CH₂) attached to the nitrogen are likely to appear as a doublet around 4.6-4.9 ppm. The aromatic protons of the phenyl ring will resonate in the region of 7.2-7.5 ppm.
-
Amine Proton: A broad singlet associated with the N-H proton is expected, the chemical shift of which will be highly dependent on the solvent and concentration, typically in the range of 8.0-9.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Cyclobutene Ring: The four carbons of the central ring are expected to resonate at distinct chemical shifts, with the carbonyl carbons appearing significantly downfield (δ > 180 ppm). The olefinic carbons will be in the range of 170-190 ppm.
-
Ethoxy Group: The methyl carbon will be observed around 15 ppm, and the methylene carbon around 70 ppm.
-
Benzyl Group: The methylene carbon will appear around 45-50 ppm, and the aromatic carbons will be in the typical range of 127-140 ppm.
FT-IR Spectroscopy
The infrared spectrum will be characterized by key vibrational frequencies that confirm the presence of the principal functional groups.[8]
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine N-H stretching vibration.
-
C=O Stretch: Strong absorption bands in the range of 1700-1800 cm⁻¹ are characteristic of the dione carbonyl groups.
-
C=C Stretch: A band around 1600-1650 cm⁻¹ is expected for the carbon-carbon double bond within the cyclobutene ring.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching of the ethoxy group.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 231. The fragmentation pattern would likely involve the loss of the ethoxy group, the benzyl group, and characteristic cleavages of the cyclobutene ring.[9]
Synthesis and Reactivity
Synthesis Protocol
The synthesis of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is typically achieved through a nucleophilic substitution reaction. The ethoxy group of a dialkoxycyclobutenedione precursor is displaced by benzylamine.[10]
Caption: Synthetic pathway for 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diethoxy-3-cyclobutene-1,2-dione in a suitable solvent, such as ethanol.
-
Addition of Amine: Add an equimolar amount of benzylamine to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Chemical Reactivity
The reactivity of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is dominated by the electrophilic nature of the cyclobutenedione ring.[3][11]
-
Nucleophilic Substitution: The remaining ethoxy group can be displaced by a second nucleophile, typically another amine, to form unsymmetrical disubstituted squaramides. This sequential addition is a cornerstone of its utility in building complex molecules.[3] The reactivity of the second site is generally lower than the first, often requiring more forcing conditions.[3]
-
Stability: The squaramide core is generally stable under aqueous conditions.[12] However, the stability of 3-amino-4-alkoxy-cyclobut-3-ene-1,2-diones can be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions.
-
Ring-Opening Reactions: Under certain conditions, nucleophilic attack can lead to the opening of the four-membered ring.
Applications in Drug Discovery
The primary application of 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione in drug discovery is as a versatile intermediate for the synthesis of squaramide-containing bioactive molecules. The squaramide moiety is recognized as a valuable pharmacophore and a bioisostere for ureas, thioureas, and guanidines.[13]
CXCR2 Antagonists for Inflammatory Diseases
A significant area of application is in the development of antagonists for the CXC chemokine receptor 2 (CXCR2).[14] CXCR2 is a G-protein coupled receptor that plays a crucial role in the migration of neutrophils to sites of inflammation.[15] Overactivation of this pathway is implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and psoriasis.
Caption: Mechanism of action of squaramide-based CXCR2 antagonists.
By serving as a scaffold, 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione allows for the introduction of various substituents to optimize binding affinity and selectivity for the CXCR2 receptor. The resulting squaramide-based antagonists can be either orthosteric or allosteric inhibitors, preventing the downstream signaling that leads to neutrophil recruitment and inflammation.[16][17]
Antimycobacterial Agents
Derivatives of 3-aminocyclobut-3-ene-1,2-diones have also shown promise as antimycobacterial agents, including activity against Mycobacterium tuberculosis. These compounds can serve as precursors to more complex squaramides that exhibit potent inhibitory effects on essential mycobacterial enzymes.
Safety and Handling
As a laboratory chemical, 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not universally available, general precautions for related compounds should be followed.[15][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique structural and electronic properties make it an ideal starting material for the synthesis of a diverse range of squaramide-based compounds. The demonstrated utility of these derivatives as potent CXCR2 antagonists and antimycobacterial agents underscores the importance of this scaffold in the development of novel therapeutics. Further exploration of the reactivity and applications of this molecule is likely to yield new and innovative solutions to pressing challenges in medicine.
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FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Asynt. (2023). Retrieved from [Link]
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